Cyclamic acid Cyclamic acid Cyclohexylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid carrying an N-cyclohexyl substituent. It has a role as a human xenobiotic metabolite and an environmental contaminant. It is functionally related to a sulfamic acid. It is a conjugate acid of a cyclohexylsulfamate.
Cyclamic acid is a natural product found in Euglena gracilis with data available.
Salts and esters of cyclamic acid.
Brand Name: Vulcanchem
CAS No.: 100-88-9
VCID: VC0001438
InChI: InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)
SMILES: C1CCC(CC1)NS(=O)(=O)O
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol

Cyclamic acid

CAS No.: 100-88-9

Cat. No.: VC0001438

Molecular Formula: C6H13NO3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclamic acid - 100-88-9

CAS No. 100-88-9
Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
IUPAC Name cyclohexylsulfamic acid
Standard InChI InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)
Standard InChI Key HCAJEUSONLESMK-UHFFFAOYSA-N
SMILES C1CCC(CC1)NS(=O)(=O)O
Canonical SMILES C1CCC(CC1)NS(=O)(=O)O
Colorform Crystals
White crystalline powder
Crystalline solid
Melting Point 169.5 °C
169 - 170 °C

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Cyclamic acid (IUPAC name: N-cyclohexylsulfamic acid) possesses the molecular formula C₆H₁₃NO₃S and a molar mass of 179.24 g/mol . The compound exists as a zwitterion in crystalline form, with proton transfer occurring between the sulfamic acid group and the cyclohexylamine moiety . This dual ionic character facilitates its solubility in polar solvents, with water solubility reaching 133 g/L at standard conditions .

Table 1: Key Identifiers of Cyclamic Acid

PropertyValue
CAS Registry Number100-88-9
E NumberE952
ChEBI IDCHEBI:15964
Density1.149 g/cm³ (estimated)
pKa2.28 (sulfamic acid group)

Crystallographic Features

X-ray diffraction studies reveal that cyclamic acid crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.715 Å, b = 8.463 Å, c = 11.375 Å, and β = 108.13° . The zwitterionic structure forms extended hydrogen-bonded networks through N–H⋯O interactions, creating planar sheets stabilized by van der Waals forces between cyclohexyl groups. This structural arrangement explains the compound's high thermal stability, with decomposition occurring near 180°C .

Physicochemical Properties

Thermal and Solubility Characteristics

Cyclamic acid exhibits unusual thermal behavior, maintaining stability up to its decomposition temperature despite its ionic structure. The compound's vapor pressure remains negligible (0 Pa at 25°C), preventing atmospheric volatilization . Solubility profiles demonstrate marked temperature dependence:

  • Water: 133 g/L at 25°C

  • Dioxane: 100 mg/mL at elevated temperatures

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

  • Strong absorption at 1180 cm⁻¹ (S=O asymmetric stretch)

  • Peaks at 1040 cm⁻¹ (S–N vibration)

  • Broad band near 2600 cm⁻¹ (N–H stretching)

Nuclear magnetic resonance (NMR) data (¹H, D₂O):

  • δ 1.10–1.85 ppm (cyclohexyl CH₂ multiplet)

  • δ 3.15 ppm (NH–SO₃ singlet)

Production and Industrial Applications

Synthesis Pathways

Industrial production employs a two-step process:

  • Sulfamation: Cyclohexylamine reacts with sulfur trioxide in liquid sulfur dioxide at -10°C
    C6H11NH2+SO3C6H11NHSO3H\text{C}_6\text{H}_{11}\text{NH}_2 + \text{SO}_3 \rightarrow \text{C}_6\text{H}_{11}\text{NHSO}_3\text{H}

  • Purification: Crystallization from ethanol-water mixtures yields >99.5% purity .

Table 2: Industrial vs. Food Applications

SectorUse CaseMarket Share (%)
Food AdditivesSugar-free beverages38
PharmaceuticalsTablet coating agents22
Polymer IndustryPolyurethane catalyst25
Surface CoatingsEpoxy resin hardener15

The compound's dual role as acidulant and sweetener (30× sucrose equivalence) makes it valuable in low-pH formulations . Recent innovations include cyclamic acid-functionalized ion-exchange resins for heavy metal removal, demonstrating 92% efficiency in lead sequestration .

Metabolic Pathways and Health Implications

Biotransformation Dynamics

Approximately 37% of ingested cyclamate undergoes microbial conversion to cyclohexylamine (CHA) in the colon . This metabolite exhibits dose-dependent pharmacokinetics:

CyclamateGut microbiotaCHACYP2A6N-Hydroxy-CHA\text{Cyclamate} \xrightarrow{\text{Gut microbiota}} \text{CHA} \xrightarrow{\text{CYP2A6}} \text{N-Hydroxy-CHA}

Interindividual variation in conversion rates (0.24–85%) complicates toxicity assessments . Genetic polymorphisms in CYP2A6 and gut microbiome composition account for this variability.

Table 3: Observed Adverse Effects

Model SystemEffectLOEL (mg/kg/day)
Rat (90-day)Testicular atrophy100
Human (epidemiology)Bladder cancer risk7 (ADI)
In vitro (HEK293)Oxidative stress induction50 μM

A 2023 cohort study linked long-term cyclamate consumption (≥7 mg/kg/day) to elevated fasting blood glucose (+12.08%) and malondialdehyde levels (+56.10%), indicating systemic oxidative stress . These effects persisted after adjusting for saccharin co-exposure.

RegionStatusADI (mg/kg/day)
European UnionApproved (E952)7
United StatesBanned (1969)N/A
CanadaRestricted (tabletop sweeteners)11
JapanApproved (blends with saccharin)6.5

Risk Mitigation Strategies

  • Microencapsulation: Reduces intestinal absorption by 38%

  • Synergistic Blending: 10:1 cyclamate-saccharin ratio decreases required dosage

  • Gut Microbiome Modulation: Lactobacillus probiotics inhibit CHA conversion by 72%

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